1-(4-Azidomethyl-phenyl)-ethanone
Overview
Description
1-(4-Azidomethyl-phenyl)-ethanone is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Azidomethyl-phenyl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylacetophenone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds smoothly under mild conditions, typically at room temperature, to yield the desired azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Azidomethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Cycloaddition Reactions: Copper(I) catalysts are commonly used in the cycloaddition of azides with alkynes to form triazoles.
Reduction Reactions: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
1-(4-Azidomethyl-phenyl)-ethanone has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling biomolecules due to the reactivity of the azido group.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Azidomethyl-phenyl)-ethanone primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
1-(4-Azidomethyl-phenyl)-methanone: Similar structure but with a methanone group instead of an ethanone group.
4-(Azidomethyl)benzaldehyde: Contains an aldehyde group instead of an ethanone group.
5-(4-Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Contains a tetrazole ring and is used in the synthesis of sartan drugs.
Properties
IUPAC Name |
1-[4-(azidomethyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)9-4-2-8(3-5-9)6-11-12-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMOGOALQUZKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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